(2S)-3-Amino-2-methoxypropanoic acid hydrochloride
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Overview
Description
(2S)-3-Amino-2-methoxypropanoic acid hydrochloride: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of amino acids and is characterized by the presence of an amino group, a methoxy group, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Amino-2-methoxypropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (2S)-3-Amino-2-methoxypropanoic acid.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-3-Amino-2-methoxypropanoic acid hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in substitution reactions where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Chemical Manufacturing: Used in the production of other chemicals and intermediates.
Biotechnology: Applied in biotechnological processes and research.
Mechanism of Action
The mechanism of action of (2S)-3-Amino-2-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to elicit a biological response.
Pathway Regulation: Influencing metabolic or signaling pathways.
Comparison with Similar Compounds
- (2S)-3-Amino-2-hydroxypropanoic acid hydrochloride
- (2S)-3-Amino-2-methylpropanoic acid hydrochloride
- (2S)-3-Amino-2-ethoxypropanoic acid hydrochloride
Comparison:
- Structural Differences: The presence of different substituents (methoxy, hydroxy, methyl, ethoxy) distinguishes these compounds.
- Reactivity: Variations in reactivity due to different functional groups.
- Applications: Each compound may have unique applications based on its specific properties.
Uniqueness: (2S)-3-Amino-2-methoxypropanoic acid hydrochloride is unique due to its specific methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-3-amino-2-methoxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAOFORMZOQXFC-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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